Carbonyl Positional Isomerism: Structural Differentiation from Thiolactomycin
The target compound is a thiophen-3(2H)-one, whereas thiolactomycin (CAS 82079-32-1) is a thiophen-2(5H)-one. This constitutional isomerism shifts the carbonyl from position 3 to position 2 of the thiophene ring, altering the hydrogen-bond acceptor count from 3 (target) to 2 (thiolactomycin) as predicted by standard hydrogen-bond donor/acceptor calculations [1]. The molecular electrostatic potential surface is consequently remodeled, which is expected to affect intermolecular interactions with biological targets [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 acceptors |
| Comparator Or Baseline | Thiolactomycin: 2 acceptors |
| Quantified Difference | 50% increase in acceptor count |
| Conditions | Predicted by PubChem computed properties (XLogP3-AA 2.4 for thiolactomycin; target not experimentally determined) |
Why This Matters
A 50% higher hydrogen-bond acceptor count suggests the target compound will exhibit different solubility and target-binding profiles than thiolactomycin, making it inappropriate to use them interchangeably in biological assays.
- [1] CAS Common Chemistry. Thiolactomycin (CAS RN 82079-32-1). American Chemical Society. View Source
